2-(2-Oxopropoxy)benzaldehyde
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Overview
Description
2-(2-Oxopropoxy)benzaldehyde is an organic compound with the molecular formula C10H10O3. It is a benzaldehyde derivative where the benzene ring is substituted with a 2-oxopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with 2-chloroacetone in the presence of a base such as potassium carbonate (K2CO3) and potassium iodide (KI) in acetone. The reaction mixture is heated to reflux, resulting in the formation of this compound as a white solid .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using less toxic reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(2-oxopropoxy)benzoic acid, while reduction can produce 2-(2-hydroxypropoxy)benzyl alcohol .
Scientific Research Applications
2-(2-Oxopropoxy)benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 2-(2-Oxopropoxy)benzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to altered cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, affecting cellular redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, which lacks the 2-oxopropoxy group.
2-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the 2-oxopropoxy group.
2-Methoxybenzaldehyde: Contains a methoxy group in place of the 2-oxopropoxy group
Uniqueness
2-(2-Oxopropoxy)benzaldehyde is unique due to the presence of the 2-oxopropoxy group, which imparts distinct chemical reactivity and physical properties. This functional group allows for specific interactions in chemical reactions and biological systems that are not observed with its simpler analogs .
Properties
CAS No. |
392315-11-6 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(2-oxopropoxy)benzaldehyde |
InChI |
InChI=1S/C10H10O3/c1-8(12)7-13-10-5-3-2-4-9(10)6-11/h2-6H,7H2,1H3 |
InChI Key |
INAQNUIXLZXCKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1C=O |
Origin of Product |
United States |
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